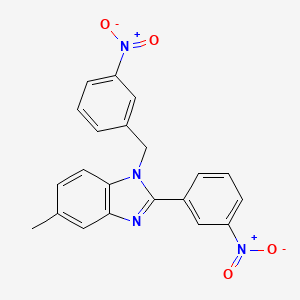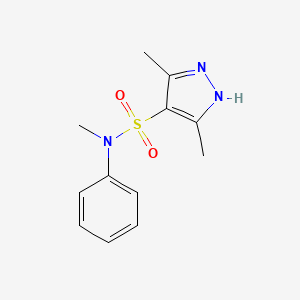![molecular formula C21H11F3N2O B5035372 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)
4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile, also known as TFPB, is a chemical compound that has been widely used in scientific research applications. It is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation.
作用機序
4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile acts as a competitive antagonist of the TRPV1 channel by binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This inhibition of TRPV1 activation leads to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce hyperthermia induced by TRPV1 activation. 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile does not affect the normal physiological functions of TRPV1 channels, such as the regulation of body temperature and nociception.
実験室実験の利点と制限
One of the main advantages of 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile is its high selectivity and potency as a TRPV1 antagonist. It allows researchers to study the specific role of TRPV1 channels in various physiological and pathological processes. However, 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has some limitations, including its low solubility in water and its potential off-target effects on other ion channels.
将来の方向性
There are several future directions for the use of 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile in scientific research. One area of interest is the development of novel TRPV1 antagonists with improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of TRPV1 channels in various diseases, such as chronic pain, inflammation, and cancer. 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile may also have potential therapeutic applications in these diseases.
合成法
The synthesis of 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile involves several steps, including the condensation of 3-(trifluoromethyl)phenylacetonitrile and 5-bromo-2-furaldehyde, followed by the reaction with 4-cyanobenzonitrile. The final product is obtained through purification and recrystallization.
科学的研究の応用
4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has been extensively used in scientific research as a tool to study the TRPV1 channel and its role in various physiological and pathological processes. TRPV1 channels are expressed in sensory neurons and play a critical role in pain perception, inflammation, and thermoregulation. 4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile has been shown to block the activation of TRPV1 channels by various stimuli, including capsaicin, heat, and acid.
特性
IUPAC Name |
4-[(E)-1-cyano-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N2O/c22-21(23,24)18-3-1-2-16(10-18)20-9-8-19(27-20)11-17(13-26)15-6-4-14(12-25)5-7-15/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPERESBXILHAAL-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)

![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)



![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)